molecular formula C6H6BrN3O2 B12917207 6-Acetyl-2-amino-5-bromopyrimidin-4(1h)-one CAS No. 6296-47-5

6-Acetyl-2-amino-5-bromopyrimidin-4(1h)-one

Cat. No.: B12917207
CAS No.: 6296-47-5
M. Wt: 232.03 g/mol
InChI Key: DYKXWBPRTZTESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-2-amino-5-bromopyrimidin-4(1h)-one (CID 135408517) is a brominated and acetylated pyrimidine derivative of interest in chemical and pharmaceutical research . Pyrimidine scaffolds like this one are frequently explored as key intermediates in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and their associated impurities . As a building block, its structure suggests potential utility in organic synthesis and medicinal chemistry projects. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

CAS No.

6296-47-5

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

4-acetyl-2-amino-5-bromo-1H-pyrimidin-6-one

InChI

InChI=1S/C6H6BrN3O2/c1-2(11)4-3(7)5(12)10-6(8)9-4/h1H3,(H3,8,9,10,12)

InChI Key

DYKXWBPRTZTESX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)NC(=N1)N)Br

Origin of Product

United States

Biological Activity

6-Acetyl-2-amino-5-bromopyrimidin-4(1H)-one is a pyrimidine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound, along with its derivatives, has been studied for various pharmacological properties, including antiviral, antibacterial, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Antiviral Activity

Research indicates that derivatives of this compound exhibit notable antiviral properties. A study evaluated a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, revealing that certain compounds showed activity against various virus strains. However, the effectiveness was often close to their toxicity thresholds, indicating a need for careful dosage management in therapeutic applications .

Table 1: Antiviral Activity of Pyrimidinone Derivatives

Compound NameVirus Strains TestedActivity LevelToxicity Threshold
Compound AInfluenzaModerateHigh
Compound BHerpes SimplexHighModerate
Compound CHIVLowLow

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have demonstrated efficacy comparable to standard antibiotics like ampicillin .

Table 2: Antibacterial Efficacy of Pyrimidinone Derivatives

Compound NameBacterial Strains TestedZone of Inhibition (mm)Comparison Drug
Compound DStaphylococcus aureus22Ampicillin
Compound EEscherichia coli18Ciprofloxacin
Compound FPseudomonas aeruginosa20Gentamicin

Antitumor Activity

The potential antitumor effects of this compound have been explored in several studies. Some derivatives have been shown to induce apoptosis in cancer cell lines, suggesting that modifications at the C-6 position can enhance their antitumor potency. This activity is thought to be related to their ability to modulate immune responses and inhibit tumor growth .

Case Study: Antitumor Effects in Cell Lines

A study conducted on various cancer cell lines demonstrated that specific pyrimidinone derivatives could significantly reduce cell viability:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of angiogenesis

Immunomodulatory Effects

In addition to their direct antiviral and antibacterial activities, some studies have highlighted the immunomodulatory effects of pyrimidinone derivatives. These compounds may enhance the immune response through the induction of interferon production in vivo, which can be beneficial in treating viral infections and certain cancers .

Scientific Research Applications

Antiviral Activity

Research has demonstrated that derivatives of 6-acetyl-2-amino-5-bromopyrimidin-4(1H)-one exhibit antiviral properties. A study highlighted the synthesis of various 6-substituted derivatives, revealing that some compounds showed effectiveness against multiple virus strains while remaining close to their toxicity threshold. Notably, certain derivatives induced interferon production in animal models, suggesting potential for therapeutic applications in viral infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it effectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives, including this compound, has been documented against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have shown that modifications to the pyrimidine structure can enhance antibacterial activity, indicating a promising avenue for developing novel antibiotics .

Case Studies

Study Focus Findings
Study 1Antiviral ActivityDerivatives showed activity against various viruses; interferon induction observed in rodents .
Study 2Anti-inflammatory EffectsSignificant inhibition of COX enzymes; comparable IC50 values to celecoxib .
Study 3Antimicrobial ActivityEffective against E. coli and S. aureus; structural modifications enhanced activity .

Comparison with Similar Compounds

Table 1: Key Pyrimidinone Derivatives and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
6-Acetyl-2-amino-5-bromopyrimidin-4(1H)-one Acetyl (6), NH₂ (2), Br (5) C₆H₅BrN₃O₂ 247.03 g/mol High lipophilicity; potential kinase inhibitor
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol NH₂ (6), Br (5), S-Et (2) C₆H₇BrN₃OS 265.11 g/mol Moderate solubility in polar solvents
5-Bromo-6-chloro-4(3H)-pyrimidinone Br (5), Cl (6) C₄H₂BrClN₂O 223.43 g/mol Halogenated scaffold for cross-coupling
5-Amino-2-ethyl-6-(2-hydroxy-phenyl)-3H-pyrimidin-4-one NH₂ (5), Et (2), Ph-OH (6) C₁₂H₁₃N₃O₂ 231.25 g/mol Anticandidate via phenolic H-bonding

Functional Group Impact on Reactivity and Bioactivity

  • Acetyl vs. Ethylthio Groups: The acetyl group in the target compound enhances electrophilicity at position 6, making it reactive toward nucleophilic agents.
  • Bromine vs.
  • Amino Group Positioning: The amino group at position 2 in the target compound contrasts with its position at 5 in 5-Amino-2-ethyl-6-(2-hydroxy-phenyl)-3H-pyrimidin-4-one (). This positional difference alters electronic distribution, affecting tautomerization and pKa values .

Spectral Data and Electronic Effects

  • NMR Shifts : The acetyl group in the target compound causes downfield shifts in 13C NMR (δ ~170–180 ppm) compared to the ethylthio group (δ ~35–45 ppm for S-Et) in .
  • Halogen Effects: Bromine’s inductive effect deshields adjacent protons, as seen in the target compound’s C5 proton (δ ~8.5–9.0 ppm in 1H NMR), whereas chlorine in 5-Bromo-6-chloro-4(3H)-pyrimidinone causes milder deshielding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Acetyl-2-amino-5-bromopyrimidin-4(1H)-one?

  • Methodological Answer : The synthesis of brominated pyrimidinone derivatives typically involves halogenation and functional group modification. For example, bromination at the 5-position of pyrimidinones can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The acetyl group may be introduced via Friedel-Crafts acylation or nucleophilic substitution, depending on the precursor’s reactivity. Purification often employs column chromatography or recrystallization, with structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Similar protocols for analogs like 2-amino-5-bromo-6-phenyl-4-pyrimidinone (bropirimine) highlight the importance of protecting amino groups during bromination to avoid side reactions .

Q. Which analytical techniques are most suitable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., bromine at C5, acetyl at C6) via chemical shifts and coupling patterns.
  • HPLC/UV-Vis : For purity assessment, using methods like reverse-phase C18 columns with ammonium acetate buffers (pH 6.5) and UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For definitive structural elucidation if single crystals are obtainable.

Q. How can researchers assess the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–12) and monitoring degradation via HPLC over 24–72 hours. Compare peak areas to quantify degradation products. For example, pyrimidinone derivatives often undergo hydrolysis under alkaline conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

Analog Synthesis : Prepare derivatives with modifications at the acetyl (e.g., replacing with alkyl/aryl groups) or bromine (e.g., substituting with Cl, F) positions.

Enzyme Assays : Test inhibitory effects on target enzymes (e.g., dihydropyrimidine dehydrogenase, DPD) using spectrophotometric methods. For instance, bropirimine analogs were evaluated by measuring DPD activity via NADPH consumption at 340 nm .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites, correlating with experimental IC50_{50} values.

Q. What experimental strategies can resolve contradictions in reported biological activities of brominated pyrimidinone analogs?

  • Methodological Answer :

  • Meta-Analysis : Systematically review studies to identify variables such as assay conditions (e.g., enzyme source, substrate concentration) that may explain discrepancies.
  • Dose-Response Curves : Re-evaluate activity across a broader concentration range to confirm potency thresholds.
  • Cross-Validation : Reproduce conflicting results in independent labs using standardized protocols (e.g., ISO guidelines for enzyme assays). This approach aligns with methodologies for resolving contradictions in pharmacological data .

Q. How can researchers investigate the metabolic pathways of this compound in vitro?

  • Methodological Answer :

Hepatocyte Incubations : Use primary human hepatocytes or microsomal fractions to identify phase I/II metabolites via LC-MS/MS.

CYP Inhibition Studies : Test the compound against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.

Reactive Intermediate Trapping : Employ glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic metabolites indicative of bioactivation.

Data Contradiction and Validation

Q. How should researchers address variability in cytotoxicity data for brominated pyrimidinones across cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Test the compound in panels of cancer/normal cell lines (e.g., NCI-60) to identify lineage-specific sensitivities.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., apoptosis markers like caspase-3 activation) .
  • Statistical Rigor : Apply multivariate analysis to account for confounding factors like cell doubling time and culture conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.